molecular formula C16H11N3 B1662342 Paprotrain

Paprotrain

Cat. No. B1662342
M. Wt: 245.28 g/mol
InChI Key: YMYYQRZCCKBFBE-MDWZMJQESA-N
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Description

Paprotrain, also known as (alphaZ)-alpha-(3-Pyridinylmethylene)-1H-indole-3-acetonitrile, is a cell-permeable inhibitor of the kinesin MKLP-2. It inhibits the ATPase activity of MKLP-2 with an IC50 value of 1.35 μM and a Ki value of 3.36 μM. Additionally, it shows moderate inhibition activity on DYRK1A with an IC50 value of 5.5 μM .

Scientific Research Applications

Paprotrain has a wide range of scientific research applications, including:

Mechanism of Action

Paprotrain exerts its effects by inhibiting the ATPase activity of the kinesin MKLP-2. This inhibition disrupts the normal function of MKLP-2 in mitosis, leading to cell cycle arrest and failure of cytokinesis. The molecular targets of this compound include the ATP-binding site of MKLP-2, where it binds non-competitively to inhibit ATP hydrolysis .

Safety and Hazards

Paprotrain is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Paprotrain is known to inhibit the ATPase activity of MKLP-2 . It interacts with MKLP-2 in a manner that is uncompetitive with ATP and non-competitive with microtubules . This interaction inhibits the ATPase and Aurora B activities of MKLP-2 , affecting the protein’s role in cell division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In mouse oocytes, it has been observed to cause failure in polar body extrusion, a crucial process in oocyte maturation . In cancer cells, it has been associated with the induction of polyploidy and apoptosis . It also affects the relocation of the chromosomal passenger complex .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of MKLP-2. By inhibiting the ATPase activity of MKLP-2, it disrupts the protein’s role in cell division . This can lead to failures in cytokinesis, resulting in multinucleated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in studies involving mouse oocytes, the initial failure of polar body extrusion caused by this compound could be rescued after removing the compound from the medium .

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can freely cross cell membranes to exert its effects

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as an inhibitor of MKLP-2, it is likely to be found wherever MKLP-2 is present within the cell. MKLP-2 has been observed to localize to the midzone of the spindle during anaphase and to the cleavage furrow and midbody during telophase in mitotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paprotrain can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Paprotrain undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paprotrain is unique in its specific inhibition of MKLP-2, whereas other similar compounds target different kinesins or related proteins. This specificity makes this compound a valuable tool for studying the unique roles of MKLP-2 in cell division and its potential as a therapeutic target .

properties

IUPAC Name

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYYQRZCCKBFBE-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.